molecular formula C10H11F2NO2 B8549916 Ethyl 4-amino-2,5-difluorophenylacetate

Ethyl 4-amino-2,5-difluorophenylacetate

Cat. No.: B8549916
M. Wt: 215.20 g/mol
InChI Key: CSSUUYMOBYYHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-2,5-difluorophenylacetate is a useful research compound. Its molecular formula is C10H11F2NO2 and its molecular weight is 215.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

ethyl 2-(4-amino-2,5-difluorophenyl)acetate

InChI

InChI=1S/C10H11F2NO2/c1-2-15-10(14)4-6-3-8(12)9(13)5-7(6)11/h3,5H,2,4,13H2,1H3

InChI Key

CSSUUYMOBYYHOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1F)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydroxide (903 mg, 22.58 mmol) in water (7 ml) was added to a solution of diethyl (4-amino-2,5-difluorophenyl)propanedioate (4.32 g, 15.05 mmol) in ethanol (35 ml). The reaction mixture was heated to 90° C. under argon for 1 hr. The reaction mixture was allowed to cool and then the solvent was evaporated. The residue was acidified (2M HCl, 200 ml) and then extracted with ethyl acetate (200 ml). The organic layer was dried (Mg SO4) and the solvent evaporated. The residue was purified by flash chromatography (Biotage SP4, 40+M, 0→25% ethyl acetate/hexane) to afford the title compound as a pale yellow oil (1.3 g). MS (ES+) m/z 216 [M+H+] (C10H11FNO2).
Quantity
903 mg
Type
reactant
Reaction Step One
Name
diethyl (4-amino-2,5-difluorophenyl)propanedioate
Quantity
4.32 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

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